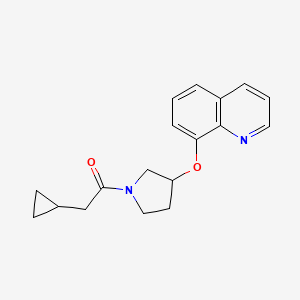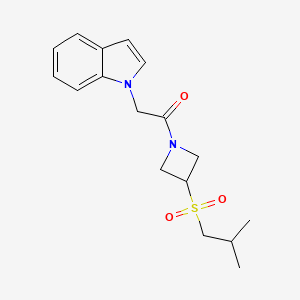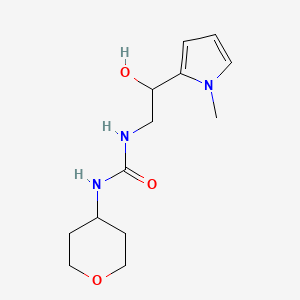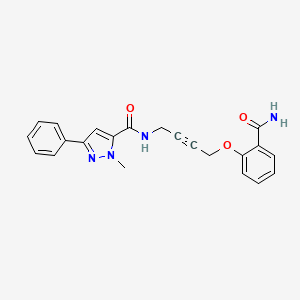![molecular formula C11H14N2O3 B2718458 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide CAS No. 2411252-96-3](/img/structure/B2718458.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential for treating various diseases and disorders.
Mechanism Of Action
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and inflammation. By inhibiting 20-HETE synthase, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide reduces the production of 20-HETE, leading to a decrease in vasoconstriction and inflammation.
Biochemical and Physiological Effects
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of tumor growth, and the attenuation of hypertension. Additionally, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in lab experiments is its high selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other pathways. However, one limitation of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, including:
1. Investigating the effects of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide on other diseases and disorders, such as diabetes and cardiovascular disease.
2. Developing more potent and selective inhibitors of 20-HETE synthase.
3. Exploring the use of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in combination with other drugs for the treatment of cancer and inflammation.
4. Investigating the mechanisms by which N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects on angiogenesis and tumor growth.
5. Developing novel delivery methods for N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide to improve its solubility and bioavailability.
Conclusion
In conclusion, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is a potent and selective inhibitor of 20-HETE synthase that has shown promise for treating various diseases and disorders. Its mechanism of action involves the inhibition of 20-HETE production, leading to a reduction in vasoconstriction and inflammation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide that could lead to the development of new therapies for diseases and disorders.
Synthesis Methods
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3-methoxypyridine with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through a series of column chromatography and recrystallization steps.
Scientific Research Applications
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including hypertension, cancer, and inflammation. In animal models, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to reduce blood pressure, inhibit tumor growth, and decrease inflammation.
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-10(15)13-7-8(14)11-9(16-2)5-4-6-12-11/h3-6,8,14H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIVZMYVKOVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)


![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)